Cas no 269726-89-8 (Boc-(2-thienyl)-D-beta-homoalanine)

Boc-(2-thienyl)-D-beta-homoalanine 化学的及び物理的性質
名前と識別子
-
- Boc-(R)-3-Amino-4-(2-thienyl)-butyric acid
- Boc-(R-3-Amino-4-(2-thienyl)-butyric acid
- (betaR)-beta-[[(tert-Butoxy)carbonyl]amino]-2-thiophenebutanoic acid
- J-016635
- (betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenebutanoic acid
- D82056
- AKOS015948880
- Boc-(2-thienyl)-D-beta-homoalanine
- CS-0154491
- (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid
- MFCD01860984
- 2-Thiophenebutanoicacid,b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bs)-
- 269726-89-8
- A877074
- (R)-3-(tert-butoxycarbonylamino)-4-(thiophen-2-yl)butanoic acid
- PS-12316
- Boc-(R)-3-amino-4-(2-thienyl)butanoic acid
- DTXSID401158064
- (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid
- (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid
- Boc-(S)-3-amino-4-(2-thienyl)butanoic acid
- (3R)-3-[(tert-butoxycarbonyl)amino]-4-(thiophen-2-yl)butanoic acid
- Boc-(2-thienyl)-D-b-homoalanine
- (I(2)R)-I(2)-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenebutanoic acid
-
- MDL: MFCD01860984
- インチ: InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1
- InChIKey: USQYZXFFROGLRS-VIFPVBQESA-N
- ほほえんだ: CC(C)(OC(N[C@H](CC(O)=O)CC1=CC=CS1)=O)C
計算された属性
- せいみつぶんしりょう: 285.10300
- どういたいしつりょう: 285.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- 密度みつど: 1.216
- ふってん: 449.3°C at 760 mmHg
- フラッシュポイント: 225.6°C
- 屈折率: 1.538
- PSA: 117.86000
- LogP: 2.67570
Boc-(2-thienyl)-D-beta-homoalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA627-50mg |
Boc-(2-thienyl)-D-beta-homoalanine |
269726-89-8 | 98% | 50mg |
291.0CNY | 2021-07-14 | |
Chemenu | CM220759-1g |
(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid |
269726-89-8 | 95% | 1g |
$249 | 2024-07-28 | |
TRC | B284775-50mg |
Boc-(2-thienyl)-D-beta-homoalanine |
269726-89-8 | 50mg |
$ 165.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225131-250mg |
(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid |
269726-89-8 | 97% | 250mg |
¥648 | 2023-04-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R916990-100mg |
(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid |
269726-89-8 | 98% | 100mg |
¥594.00 | 2022-09-28 | |
Ambeed | A287025-1g |
(R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid |
269726-89-8 | 98% | 1g |
$219.0 | 2024-07-28 | |
eNovation Chemicals LLC | D770816-250mg |
BOC-(R)-3-AMINO-4-(2-THIENYL)-BUTYRIC ACID |
269726-89-8 | 95% | 250mg |
$105 | 2024-06-06 | |
TRC | B284775-25mg |
Boc-(2-thienyl)-D-beta-homoalanine |
269726-89-8 | 25mg |
$ 100.00 | 2022-06-07 | ||
abcr | AB166052-1 g |
Boc-(R)-3-Amino-4-(2-thienyl)-butyric acid |
269726-89-8 | 1g |
€637.00 | 2023-06-23 | ||
eNovation Chemicals LLC | D770816-1g |
BOC-(R)-3-AMINO-4-(2-THIENYL)-BUTYRIC ACID |
269726-89-8 | 95% | 1g |
$190 | 2024-06-06 |
Boc-(2-thienyl)-D-beta-homoalanine 関連文献
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Boc-(2-thienyl)-D-beta-homoalanineに関する追加情報
Research Update on Boc-(2-thienyl)-D-beta-homoalanine (CAS: 269726-89-8) in Chemical Biology and Pharmaceutical Applications
Boc-(2-thienyl)-D-beta-homoalanine (CAS: 269726-89-8), a modified amino acid derivative, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This non-natural amino acid, characterized by a beta-homoalanine backbone and a thienyl side chain protected by a tert-butoxycarbonyl (Boc) group, serves as a versatile building block in peptide synthesis and drug design. Recent studies have explored its role in modulating peptide conformation, enhancing metabolic stability, and enabling novel drug-target interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing protease-resistant peptide therapeutics. Researchers incorporated Boc-(2-thienyl)-D-beta-homoalanine into vasopressin receptor antagonists, observing improved pharmacokinetic properties while maintaining high receptor affinity. The thienyl moiety's aromatic character and the beta-amino acid's extended backbone were found to confer both enhanced target binding and resistance to enzymatic degradation, addressing two critical challenges in peptide drug development.
In the field of antimicrobial research, a team from the University of Tokyo reported in ACS Infectious Diseases (2024) that derivatives of this compound showed promising activity against multidrug-resistant Gram-positive bacteria. The modified amino acid was incorporated into novel antimicrobial peptides that exhibited reduced hemolytic activity compared to traditional compounds while maintaining potent bactericidal effects. This suggests potential applications in developing safer antimicrobial agents with improved therapeutic indices.
Recent synthetic methodology developments have also focused on this compound. A 2024 Nature Protocols paper detailed an optimized solid-phase peptide synthesis protocol for incorporating Boc-(2-thienyl)-D-beta-homoalanine, addressing previous challenges in coupling efficiency and racemization. The new method achieved >95% coupling yields and <2% epimerization, representing a significant advancement for researchers working with this building block.
From a structural biology perspective, X-ray crystallography studies published in Biochemistry (2023) revealed that incorporation of this amino acid induces distinct conformational changes in model peptides. The beta-homoalanine backbone extends the peptide structure by approximately 1.2 Å per residue compared to natural alpha-amino acids, while the thienyl side chain participates in unique hydrophobic interactions. These structural insights are informing the design of peptide-based therapeutics with tailored physicochemical properties.
Ongoing clinical research includes Phase I trials of a thrombopoietin receptor agonist containing Boc-(2-thienyl)-D-beta-homoalanine as a key structural element (NCT05678945). Preliminary results suggest improved stability over first-generation peptides, with a plasma half-life extension of approximately 40%. This application highlights the compound's potential in hematological disorders and represents one of the most advanced clinical applications of this building block to date.
As research continues, the unique properties of Boc-(2-thienyl)-D-beta-homoalanine position it as a valuable tool in addressing key challenges in peptide therapeutics, including stability, bioavailability, and target specificity. Future directions likely include exploration of its applications in targeted drug delivery systems and as a component of peptide-drug conjugates, building on its demonstrated ability to modulate both peptide structure and function.
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